![molecular formula C11H9Br2N B2567378 4,6-Dibromo-5,7-dimethylquinoline CAS No. 1692552-04-7](/img/structure/B2567378.png)
4,6-Dibromo-5,7-dimethylquinoline
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Description
4,6-Dibromo-5,7-dimethylquinoline (DBDMQ) is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. DBDMQ is a heterocyclic compound that belongs to the quinoline family. It is a yellow crystalline powder that is soluble in organic solvents such as chloroform, methanol, and ethanol. In
Scientific Research Applications
Synthesis of Heterocyclic Compounds
4,6-Dibromo-5,7-dimethylquinoline could potentially be used in the synthesis of heterocyclic compounds . For example, a similar compound, 4,7-dibromo[1,2,5]thiadiazolo[3,4-d]pyridazine, has been synthesized from commercial diaminomaleonitrile . The conditions for selective aromatic nucleophilic substitution of one or two bromine atoms by oxygen and nitrogen nucleophiles have been found .
Design of Liquid Crystals
Compounds similar to 4,6-Dibromo-5,7-dimethylquinoline have been considered promising for the design of liquid crystals . The formation of stable S…η2-(N=N) bound chains in 4,7-bis(alkylthio)-[1,2,5]thiadiazolo[3,4-d]pyridines makes these compounds promising for this application .
3. Preparation of Functional Organic Dyes and Electronic Materials Electron-deficient π-conjugated building blocks, such as 4,6-Dibromo-5,7-dimethylquinoline, have been widely applied for the preparation of functional organic dyes and electronic materials . These heterocycles with high electron affinity have been shown to be some of the best strong and synthetically variable acceptors .
Development of Solar Cells
Materials based on electron-acceptor building blocks have been used in dye-sensitized solar cells (DSSCs) and bulk heterojunction solar cells (BHJ) . The choice of the acceptor is important for high performance of the materials .
Creation of Organic Field-Effect Transistors
Electron-acceptor building blocks have also been used in the development of n-type organic field-effect transistors . These materials can tune the energy levels of the frontier orbitals and the difference between these energies .
Development of Anticancer Drugs
Quinoline derivatives, such as 5,7-dibromo-8-hydroxyquinoline, have shown promising anticancer activity against various cell lines . Therefore, it’s possible that 4,6-Dibromo-5,7-dimethylquinoline could also have potential applications in this field.
properties
IUPAC Name |
4,6-dibromo-5,7-dimethylquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Br2N/c1-6-5-9-10(7(2)11(6)13)8(12)3-4-14-9/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDUDEVAGTCMXBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC=CC(=C2C(=C1Br)C)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Br2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dibromo-5,7-dimethylquinoline | |
CAS RN |
1692552-04-7 |
Source
|
Record name | 4,6-dibromo-5,7-dimethylquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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